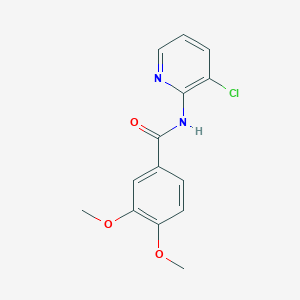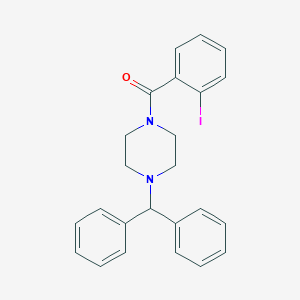![molecular formula C15H11N3S3 B295258 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295258.png)
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been reported to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
作用機序
The exact mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has also been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Additionally, 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine has been reported to possess anti-viral activity by inhibiting the replication of the hepatitis C virus.
実験室実験の利点と制限
One advantage of using 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine in lab experiments is its wide range of biological activities, which make it a promising candidate for further study in the field of medicinal chemistry. Additionally, the compound is relatively easy to synthesize using a simple and efficient method. However, one limitation of using 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for the study of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine. One area of interest is the development of new analogs with improved biological activity and reduced toxicity. Another area of interest is the study of the compound's mechanism of action, which may lead to the development of new therapeutic targets for cancer and inflammatory diseases. Additionally, the compound's potential anti-viral activity against other viruses could be further explored. Finally, the compound's potential use as a diagnostic tool for cancer and other diseases could also be investigated.
合成法
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of potassium hydroxide. The resulting product is then reacted with 2-bromoacetophenone to yield 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine. This method has been reported to yield high purity and good yields of the compound.
科学的研究の応用
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine has been reported to possess anti-viral activity against the hepatitis C virus.
特性
分子式 |
C15H11N3S3 |
|---|---|
分子量 |
329.5 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H11N3S3/c1-2-9-7-10-13(19-9)16-8-17-14(10)21-15-18-11-5-3-4-6-12(11)20-15/h3-8H,2H2,1H3 |
InChIキー |
HODKZQBJUQGWPQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=CN=C2SC3=NC4=CC=CC=C4S3 |
正規SMILES |
CCC1=CC2=C(S1)N=CN=C2SC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295199.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)